(S)-2,3,3-Trimethylbutanoic acid
Overview
Description
(S)-2,3,3-Trimethylbutanoic acid: is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). The (S) designation indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (S)-2,3,3-Trimethylbutanoic acid involves the Grignard reaction. This process starts with the reaction of 2,3,3-trimethylbutan-2-ol with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired carboxylic acid.
Enantioselective Synthesis: Another approach involves enantioselective synthesis using chiral catalysts to ensure the production of the (S)-enantiomer. This method often employs asymmetric hydrogenation or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or biocatalytic processes using engineered enzymes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-2,3,3-Trimethylbutanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound typically yields alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: (S)-2,3,3-Trimethylbutanoic acid is used as a chiral building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: It serves as an intermediate in the synthesis of various drugs, especially those requiring specific enantiomers for efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2,3,3-Trimethylbutanoic acid depends on its application. In enzymatic reactions, it acts as a substrate or inhibitor, interacting with the active site of enzymes. The carboxyl group plays a crucial role in binding to the enzyme, while the chiral center influences the specificity and efficiency of the interaction.
Comparison with Similar Compounds
®-2,3,3-Trimethylbutanoic acid: The enantiomer of (S)-2,3,3-Trimethylbutanoic acid, differing only in the spatial arrangement around the chiral center.
2,2-Dimethylbutanoic acid: A structurally similar compound with a different substitution pattern on the carbon chain.
3,3-Dimethylbutanoic acid: Another similar compound with variations in the position of the methyl groups.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other structurally similar compounds. This chiral specificity is crucial in applications requiring enantioselective synthesis and interactions.
Properties
IUPAC Name |
(2S)-2,3,3-trimethylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427352 | |
Record name | (S)-2,3,3-Trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-31-5 | |
Record name | (S)-2,3,3-Trimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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